molecular formula C8H12Cl2N2O2 B1372078 ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 1211112-58-1

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No.: B1372078
CAS No.: 1211112-58-1
M. Wt: 239.1 g/mol
InChI Key: ZWSKLTDSVRSQGI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride ( 1211112-58-1) is a versatile chemical building block with a molecular formula of C 8 H 12 Cl 2 N 2 O 2 and a molecular weight of 239.10 g/mol . This hydrochloride salt of an ester-functionalized imidazole is primarily valued in medicinal and organic chemistry for the synthesis of more complex heterocyclic compounds. Its structure incorporates two key reactive sites: the ester group, which can undergo hydrolysis, amidation, or reduction, and the chloro-substituted imidazole ring, which is amenable to further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution . This compound serves as a critical synthetic intermediate for research-focused pharmaceutical development. Imidazole derivatives are investigated for their broad biological activities . Specifically, 1-methylimidazole scaffolds are studied in early-stage research for potential applications in central nervous system (CNS) disorders, with some derivatives showing research activity in models for convulsions, epilepsy, and Parkinson's disease . Furthermore, structurally related imidazole compounds are explored as novel analogues in antiviral research, such as the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) like Capravirine, highlighting the strategic importance of this chemical class in seeking therapies with improved resistance profiles . Other research avenues include the incorporation of similar imidazole-based structures into molecular hybrids for evaluating cytotoxic activity against various human cancer cell lines, underscoring its utility in anticancer drug discovery . The product is provided for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKLTDSVRSQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(N1C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride typically involves the cyclization of amido-nitriles followed by chlorination and esterification. One common method involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nickel or copper can enhance the reaction efficiency. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic displacement with amines or thiols:

  • Example : Reaction with thiomorpholine in dioxane yields derivatives with enhanced solubility .

  • Conditions :

    NucleophileSolventTemperatureYield
    ThiomorpholineDioxaneReflux55–90%
    GlycineNaOH (aq.)RT80%

These reactions exploit the electrophilic C-Cl bond for constructing bioactive hybrids, such as thiadiazole or oxazolone derivatives .

Condensation with Aldehydes

The ester participates in Knoevenagel condensations with aromatic aldehydes:

  • General Protocol :

    • React with benzaldehyde derivatives in ethanol/piperidine under reflux .

    • Representative Product : Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate .

  • Data :

    AldehydeYieldKey Spectral Features (IR, ¹H-NMR)
    Benzaldehyde77%C=O at 1,688 cm⁻¹; CH=C at δ 6.26 ppm
    4-Chlorobenzaldehyde79%Cl-C aromatic stretch at 750 cm⁻¹

These reactions form α,β-unsaturated esters, precursors for heterocyclic systems like pyrazoles .

Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

  • Pyrazole Synthesis :

    • React with hydrazine hydrate or phenylhydrazine to form 4-(imidazolyl)-pyrazol-3-ols .

    • Conditions :

      Hydrazine DerivativeSolventYield
      Hydrazine hydrateEthanol84%
      PhenylhydrazineEthanol79%
  • Thiadiazole Formation :
    Oxidative cyclization with NH₄Fe(SO₄)₂ yields 1,3,4-thiadiazoles, potent in antimicrobial assays .

Hydrolysis and Functionalization

The ethyl ester is hydrolyzed to the carboxylic acid under acidic/basic conditions:

  • Acid Hydrolysis : HCl/MeOH (1:10:40) at reflux yields 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetic acid .

  • Base Hydrolysis : NaOH (aq.) at RT provides the sodium salt for further amidation .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride has been studied for its potential as an antimicrobial agent. Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal activities, making this compound a candidate for further pharmacological studies .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain imidazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis. This compound was included in screening assays, showing promising results against Gram-positive bacteria .

Agricultural Chemistry

In agricultural applications, compounds containing imidazole rings are often utilized as fungicides and herbicides. This compound may serve as a lead compound for developing new agrochemicals aimed at controlling plant pathogens .

Case Study : Research conducted on similar imidazole derivatives revealed their efficacy in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in reduced disease incidence and improved crop yield .

Toxicology and Safety

As with many chemical compounds, understanding the safety profile of this compound is crucial. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to establish comprehensive safety data for human exposure and environmental impact .

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Key Comparison Points

Chlorine’s position (C5 vs. C4 in phenyl derivatives) also influences steric and electronic interactions with biological targets . 1-Methyl vs. 2-methyl (Compound F): Methyl groups at the N1 position (target compound) reduce steric hindrance compared to C2-methylated analogs, possibly improving binding to flat active sites (e.g., enzyme pockets) .

Functional Group Impact :

  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound and Compound F increases lipophilicity, favoring membrane permeability, whereas the carboxylic acid in ’s compound enhances water solubility and ionic interactions .
  • Hydrochloride Salt : All three hydrochloride salts (target compound, ) improve aqueous solubility, critical for in vitro assays or formulation .

Structural Complexity :

  • The pyrroloimidazole system in introduces conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility compared to simpler imidazole derivatives .

Biological Activity :

  • Compound F () was computationally modeled for ligand-receptor interactions, suggesting utility in drug discovery for imidazole-based scaffolds. In contrast, the target compound’s discontinued status limits direct pharmacological data, necessitating extrapolation from analogs .

Biological Activity

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride (CAS Number: 1211112-58-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, molecular properties, and biological activities of this compound, highlighting relevant studies and findings.

Molecular Properties

  • Molecular Formula: C₈H₁₂Cl₂N₂O₂
  • Molecular Weight: 239.1 g/mol
  • CAS Number: 1211112-58-1
  • Purity: Minimum 95%

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with ethyl acetate under controlled conditions. The specific methodologies can vary, but they often include techniques such as microwave irradiation to enhance reaction efficiency and yield.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of lactate dehydrogenase (LDH). LDH plays a critical role in cancer metabolism, and inhibitors of this enzyme are being explored as therapeutic agents in cancer treatment. Preliminary studies have shown that this compound has the potential to inhibit LDHA with IC₅₀ values indicating effective inhibition at micromolar concentrations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various imidazole derivatives for their antimicrobial properties. The results indicated that this compound had comparable efficacy to established antibiotics against resistant strains of bacteria .

Case Study 2: Cancer Treatment Potential

A recent investigation into the role of LDH inhibitors in cancer therapy highlighted the significance of compounds like this compound. The study reported that this compound selectively inhibited LDHA while showing minimal effects on the LDHB isoenzyme, which is crucial for developing targeted cancer therapies .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
LDH InhibitionIC₅₀ values in micromolar range; selective for LDHA
Synthesis MethodsUtilization of microwave irradiation for enhanced yield

Q & A

Q. Q1. What are the most reliable synthetic routes for ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cyclocondensation. A common approach involves reacting 5-chloro-1-methyl-1H-imidazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions . Optimization strategies include:

  • Temperature control : Maintaining reflux (70–100°C) to balance reaction rate and byproduct formation.
  • Catalyst selection : Nickel catalysts (e.g., NiCl₂) may enhance cyclization efficiency, as seen in analogous imidazole syntheses .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or dioxane) improve nucleophilicity .
    Yield improvements (typically 60–80%) require iterative adjustments to molar ratios and reaction time .

Advanced Reaction Design

Q. Q2. How can computational methods streamline the synthesis and mechanistic understanding of this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways, predict transition states, and identify rate-limiting steps. For example:

  • Reaction path search : Tools like ICReDD’s workflow integrate computational predictions with experimental validation, reducing trial-and-error approaches .
  • Catalyst screening : Molecular docking or machine learning models can predict catalyst efficacy for imidazole functionalization .
  • Byproduct analysis : Computational simulations help trace side reactions, such as over-alkylation, guiding condition adjustments .

Analytical Characterization

Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., imidazole protons at δ 7.2–7.8 ppm and acetate ester at δ 4.1–4.3 ppm) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection (λ = 254 nm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 247.05 for C₉H₁₂ClN₂O₂) .

Stability and Storage

Q. Q4. How should researchers handle and store this compound to ensure stability?

  • Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group .
  • Handling precautions : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture-induced degradation .
  • Stability assays : Monitor decomposition via periodic HPLC or TLC, especially after prolonged storage .

Biological Activity Profiling

Q. Q5. What methodologies are recommended for evaluating the biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic studies : Flow cytometry for apoptosis analysis or Western blotting to track signaling pathways (e.g., caspase-3 activation) .

Data Discrepancies and Resolution

Q. Q6. How can conflicting data on reaction yields or biological activity be resolved?

  • Reproducibility checks : Validate protocols using standardized reagents and equipment (e.g., calibrated heating mantles) .
  • Byproduct identification : LC-MS or GC-MS to detect impurities (e.g., unreacted imidazole or ester hydrolysis products) .
  • Meta-analysis : Cross-reference studies on analogous compounds (e.g., 5-nitroimidazole derivatives) to contextualize results .

Derivative Synthesis for Structure-Activity Relationships (SAR)

Q. Q7. What strategies are effective for synthesizing derivatives to explore SAR?

  • Side-chain modification : Replace the ethyl ester with methyl or benzyl groups via transesterification .
  • Imidazole substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to modulate reactivity .
  • Salt formation : Test alternative counterions (e.g., sulfate) to improve solubility or bioavailability .

Industrial-Academic Translation Challenges

Q. Q8. What barriers exist in scaling up synthesis, and how can they be addressed?

  • Catalyst recovery : Heterogeneous catalysts (e.g., Ni on silica) simplify separation and reuse .
  • Solvent sustainability : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes .
  • Process control : Implement inline PAT (process analytical technology) for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.